![molecular formula C20H23NO6 B2645993 [(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1794928-44-1](/img/structure/B2645993.png)
[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
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Overview
Description
This compound is a complex organic molecule that likely contains an acetate group, a carbamoyl group, and methoxyphenyl groups. These types of compounds are often used in organic synthesis and may have various applications depending on their specific structures and properties .
Molecular Structure Analysis
The exact molecular structure would depend on the specific arrangement and bonding of the functional groups within the molecule. Unfortunately, without more specific information or an existing analysis of this compound, it’s difficult to provide a detailed molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Biological and Pharmacological Activities
- Paeonol Derivatives and Pharmacological Activities : Paeonol, with methoxy groups in its structure, exhibits various pharmacological activities. Research on paeonol derivatives has shown significant antibacterial, anti-inflammatory, antipyretic analgesic, antioxidant, and other pharmacological effects, indicating the potential of methoxy-containing compounds in developing new therapeutic agents (Wang et al., 2020).
Environmental Chemistry and Toxicology
- Environmental Fate of Alkylphenols and Ethoxylates : The degradation and environmental persistence of alkylphenol ethoxylates, compounds with ethoxy groups, have been studied, highlighting concerns about their endocrine-disrupting effects and bioaccumulation potential. This research underscores the importance of understanding the environmental impact of ethoxy-containing compounds (Ying et al., 2002).
Material Science and Chemistry
- Conversion of Plant Biomass to Furan Derivatives : Research on the conversion of plant biomass into furan derivatives, including those with methoxy and ethoxy groups, showcases the potential of these compounds in producing sustainable polymers, functional materials, and fuels. This area explores the role of such compounds in advancing green chemistry and material science (Chernyshev et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-4-26-15-7-5-14(6-8-15)11-20(23)27-13-19(22)21-17-10-9-16(24-2)12-18(17)25-3/h5-10,12H,4,11,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKMEIJWGQONHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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